1,2-Bis(chloromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2-Bis(chloromethyl)benzene, also known as BCMB or alpha,alpha'-dichloro-o-xylene, has limited applications in scientific research due to its extreme toxicity (PubChem: ). However, some historical research has utilized BCMB for its alkylating properties.

II. ## Alkylating Properties of BCMB

BCMB possesses two reactive chloromethyl groups that can readily transfer a methyl group to other molecules. This property was once explored in some scientific research, particularly in the field of protein crosslinking (Sigma-Aldrich: ). By introducing crosslinks between protein chains, BCMB could modify protein structure and function. However, safer and more controllable crosslinking agents have largely replaced BCMB in this application.

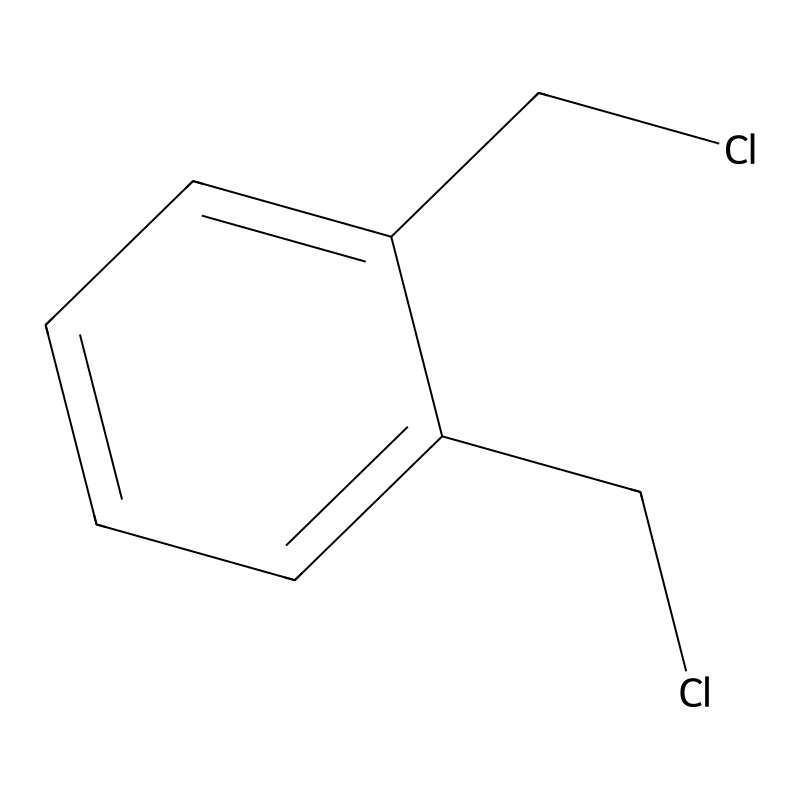

1,2-Bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is an aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol. It appears as white to light beige crystalline powder and has a melting point of 51-55 °C and a boiling point of 239-241 °C. This compound is soluble in methanol but has limited water solubility, undergoing hydrolysis in aqueous environments . Its chemical structure features two chloromethyl groups attached to adjacent carbon atoms on a benzene ring, contributing to its reactivity and utility in various chemical processes.

- Chloromethylation: The compound can react with nucleophiles, facilitating the introduction of additional functional groups.

- Formation of Organometallic Compounds: Reacting with elemental tellurium and sodium iodide in 2-methoxyethanol leads to the formation of 1,1-diiodo-3,4-benzo-1-telluracyclopentane .

- Polymerization: It can be utilized in solid-phase synthesis for creating combinatorial libraries in peptide synthesis .

The biological activity of 1,2-bis(chloromethyl)benzene has been noted in various studies. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact . Additionally, there are reports indicating potential mutagenic effects associated with chlorinated hydrocarbons like this compound. Its toxicity profile necessitates careful handling and appropriate safety measures during laboratory or industrial use .

Several methods exist for synthesizing 1,2-bis(chloromethyl)benzene:

- Chloromethylation of o-xylene: This is the most common method, where o-xylene is treated with chloromethyl methyl ether or formaldehyde in the presence of Lewis acids (such as aluminum chloride) to yield the dichlorinated product.

- Direct Chlorination: Chlorination of o-xylene under controlled conditions can also yield this compound, although side products may form.

- Rearrangement Reactions: Utilizing other chlorinated aromatic compounds as starting materials can provide alternative synthetic routes .

1,2-Bis(chloromethyl)benzene finds applications across various fields:

- Chemical Synthesis: It is primarily used in solid-phase synthesis for generating diverse peptide libraries.

- Intermediate for Organic Synthesis: The compound serves as an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Research

Interaction studies involving 1,2-bis(chloromethyl)benzene focus on its reactivity with biological molecules and other chemical species. Its ability to form covalent bonds with nucleophiles makes it a subject of interest in medicinal chemistry for drug development. Additionally, studies have highlighted its mutagenic potential, prompting investigations into its interactions with DNA and cellular components .

Several compounds share structural similarities with 1,2-bis(chloromethyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Two chloromethyl groups on adjacent carbons |

| 1,3-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups on non-adjacent carbons |

| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Chloromethyl groups on opposite sides of benzene |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Two chlorine atoms on adjacent carbons |

| o-Xylene | C₈H₁₀ | Methyl groups instead of chloromethyl |

Uniqueness

1,2-Bis(chloromethyl)benzene is unique due to its specific arrangement of chloromethyl groups that influence its reactivity and applications in solid-phase synthesis. Unlike other dichlorobenzenes or substituted xylenes, its structure allows for distinct chemical behaviors that are valuable in organic synthesis.

1,2-Bis(chloromethyl)benzene, also known as alpha,alpha'-dichloro-o-xylene, is an aromatic organochlorine compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.055 grams per mole [1] [2]. The compound features a benzene ring substituted with two chloromethyl groups at the ortho positions (1,2-positions), creating a distinctive structural arrangement that influences its physicochemical properties [3] [4].

The molecular structure consists of a planar benzene ring with two -CH₂Cl substituents attached to adjacent carbon atoms [5]. The presence of two electronegative chlorine atoms creates significant dipole moments within the molecule, contributing to intermolecular forces and affecting the compound's physical properties [6]. The ortho positioning of the chloromethyl groups introduces steric hindrance and electronic effects that distinguish this isomer from its meta and para counterparts [7].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight (g/mol) | 175.055 |

| CAS Registry Number | 612-12-4 |

| IUPAC Name | 1,2-Bis(chloromethyl)benzene |

| Common Names | α,α′-Dichloro-o-xylene; o-Xylylene dichloride |

| Physical State (20°C) | Solid |

| Appearance | White to light yellow crystalline powder |

The bonding characteristics include typical aromatic carbon-carbon bonds within the benzene ring, with bond lengths of approximately 1.39 Angstroms [8]. The carbon-chlorine bonds in the chloromethyl groups exhibit typical single bond characteristics with lengths around 1.78 Angstroms [2]. The molecular geometry around the chloromethyl carbons is tetrahedral, while the benzene ring maintains its characteristic planar structure [5].

Thermal Properties: Melting Point, Boiling Point, and Phase Behavior

The thermal properties of 1,2-bis(chloromethyl)benzene reflect the influence of intermolecular forces arising from its chlorinated structure and aromatic character [9] [10]. The compound exhibits well-defined phase transitions that have been extensively characterized through experimental studies.

The melting point of 1,2-bis(chloromethyl)benzene ranges from 51 to 57 degrees Celsius, with most sources reporting values between 55 to 57 degrees Celsius [3] [10] [30]. This relatively low melting point for an aromatic compound reflects the disruption of crystal packing caused by the bulky chloromethyl substituents [9]. The enthalpy of fusion has been determined to be approximately 18.52 to 21.26 kilojoules per mole [9] [10].

| Property | Value |

|---|---|

| Melting Point (°C) | 51-57 |

| Boiling Point (°C) | 239-241 |

| Flash Point (°C) | 96-107 |

| Critical Temperature (K) | 713.24 |

| Enthalpy of Fusion (kJ/mol) | 18.52-21.26 |

| Enthalpy of Vaporization (kJ/mol) | 45.11 |

| Vapor Pressure at 20°C (mmHg) | 0.0618-0.14 |

The boiling point occurs at 239 to 241 degrees Celsius under standard atmospheric pressure [3] [14] [19]. This elevated boiling point compared to simple aromatic hydrocarbons results from the increased molecular weight and enhanced intermolecular forces due to the presence of chlorine atoms [9]. The enthalpy of vaporization is calculated to be 45.11 kilojoules per mole, indicating moderately strong intermolecular interactions [9].

The compound exhibits low vapor pressure at room temperature, ranging from 0.0618 to 0.14 millimeters of mercury at 20 degrees Celsius [14] [19]. This property influences its volatility and handling characteristics under standard laboratory conditions [16]. The critical temperature has been estimated at 713.24 Kelvin using predictive models [9].

Phase behavior studies indicate that the compound undergoes normal solid-liquid-gas transitions without decomposition under standard conditions [16]. The relatively narrow melting point range suggests good purity and consistent crystal structure in commercial preparations [30].

Solubility and Reactivity in Organic Solvents

1,2-Bis(chloromethyl)benzene demonstrates characteristic solubility patterns typical of chlorinated aromatic compounds, with distinct behavior in polar and nonpolar solvents [16] [17] [19]. The compound's solubility profile is governed by its molecular structure, which combines aromatic character with polar chloromethyl substituents.

The compound is completely insoluble in water due to its hydrophobic aromatic core and the tendency of the chloromethyl groups to undergo hydrolysis in aqueous media [3] [16] [19]. This hydrolysis reaction represents a significant reactivity pattern, where water molecules can displace chloride ions, leading to the formation of hydroxymethyl derivatives [3].

| Property | Value |

|---|---|

| Water Solubility | Insoluble (hydrolysis) |

| Organic Solvents | Soluble in methanol, ethanol, benzene, toluene, ether, acetone, chloroform |

| Density (g/cm³) | 1.22-1.393 |

| Refractive Index | 1.5544 (estimated) |

| LogP (octanol/water) | 3.164 |

| Stability | Stable under normal conditions, reacts with strong oxidizing agents |

In organic solvents, 1,2-bis(chloromethyl)benzene shows excellent solubility across a wide range of medium to high polarity solvents [17] [19]. It dissolves readily in alcohols such as methanol and ethanol, demonstrating compatibility with protic solvents [3] [19]. The compound also shows good solubility in aromatic solvents including benzene and toluene, reflecting favorable aromatic-aromatic interactions [16] [19].

Ethereal solvents such as diethyl ether provide suitable dissolution media for the compound [19]. Additionally, it shows solubility in ketones like acetone and in chlorinated solvents such as chloroform [17] [19]. This broad solubility profile makes it versatile for various synthetic applications and purification procedures.

The octanol-water partition coefficient (LogP) of 3.164 indicates moderate lipophilicity, consistent with its aromatic structure and chlorinated substituents [9]. The compound's density ranges from 1.22 to 1.393 grams per cubic centimeter, reflecting the influence of the heavy chlorine atoms [14] [19].

Reactivity studies indicate that the chloromethyl groups are susceptible to nucleophilic substitution reactions, making the compound useful as a synthetic intermediate [3] [7]. The compound remains stable under normal storage conditions but can react with strong oxidizing agents [16] [19].

Spectroscopic Profiles: NMR, IR, and Mass Spectrometry

The spectroscopic characterization of 1,2-bis(chloromethyl)benzene provides detailed information about its molecular structure and electronic environment [21] [25] [27]. Multiple analytical techniques have been employed to establish comprehensive spectroscopic profiles for this compound.

Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the ortho-disubstituted benzene structure [25] [27]. In proton NMR spectra, the aromatic protons appear as complex multipiples in the region of 7.17 to 7.36 parts per million, reflecting the asymmetric substitution pattern on the benzene ring [29]. The chloromethyl protons generate characteristic signals around 4.7 to 4.8 parts per million, appearing as singlets due to the equivalent nature of the two chloromethyl groups [21] [27].

Carbon-13 NMR spectroscopy provides complementary structural information [27] [28]. The aromatic carbon signals appear in the typical aromatic region between 128 and 138 parts per million [27]. The chloromethyl carbons resonate at approximately 43 to 45 parts per million, shifted downfield due to the electron-withdrawing effect of the chlorine atoms [21] [27].

| Spectroscopic Technique | Key Characteristic Signals |

|---|---|

| ¹H NMR | Aromatic H: 7.17-7.36 ppm (multiplet); CH₂Cl: 4.7-4.8 ppm (singlet) |

| ¹³C NMR | Aromatic C: 128-138 ppm; CH₂Cl: 43-45 ppm |

| IR Spectroscopy | C-H stretch: 3000-3100 cm⁻¹; C-Cl stretch: 600-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 175; Base peak: m/z 139 (loss of Cl) |

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present [22] [24]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers [22]. Aromatic carbon-carbon stretching modes are observed around 1600 and 1500 wavenumbers [24]. The carbon-chlorine stretching vibrations appear as medium intensity bands in the fingerprint region between 600 and 800 wavenumbers [22] [24].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns [2] [23]. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the molecular weight [2]. Characteristic fragmentation involves loss of chlorine atoms, with significant peaks at mass-to-charge ratios 139 and 103, corresponding to successive chloride losses [23]. The base peak often appears at mass-to-charge ratio 139, representing the [M-Cl]⁺ fragment ion [2] [23].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (86.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (23.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (23.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

28347-13-9